Oral Bioavailability: Pivampicillin Achieves Near-Complete Absorption, Outperforming Ampicillin by ~50%
Pivampicillin demonstrates a statistically significant increase in oral bioavailability compared to ampicillin. In a crossover study in healthy volunteers, the absolute bioavailability of pivampicillin (92 ± 18%) was significantly greater than that of ampicillin (62 ± 17%) [1]. Another study estimated absorption of pivampicillin at 82-89% compared to 49-53% for ampicillin formulations [2]. This near-complete absorption approximates the theoretical maximum by clearance concepts, making the prodrug strategy highly effective [1].
| Evidence Dimension | Absolute Oral Bioavailability (F) |
|---|---|
| Target Compound Data | 92 ± 18% |
| Comparator Or Baseline | Ampicillin: 62 ± 17% |
| Quantified Difference | 1.48-fold higher (30 percentage points) |
| Conditions | Healthy fasting males; crossover design; single oral doses equimolar to 491-495 mg ampicillin [1]. |
Why This Matters
Higher bioavailability ensures more reliable and predictable systemic ampicillin concentrations, reducing dose variability and potentially improving therapeutic outcomes.
- [1] Ehrnebo M, Nilsson SO, Boréus LO. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man. J Pharmacokinet Biopharm. 1979;7(5):429-451. doi:10.1007/BF01062386 View Source
- [2] Loo JCK, Foltz EL, Wallick H, Kwan KC. Pharmacokinetics of pivampicillin and ampicillin in man. Clin Pharmacol Ther. 1974;16(1part1):35-43. doi:10.1002/cpt1974161part135 View Source
